molecular formula C2H7O5P B143772 2-Hydroxyethyl phosphate CAS No. 1892-26-8

2-Hydroxyethyl phosphate

Cat. No. B143772
CAS RN: 1892-26-8
M. Wt: 142.05 g/mol
InChI Key: PCIBVZXUNDZWRL-UHFFFAOYSA-N
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Description

2-Hydroxyethyl phosphate is a chemical compound that is part of a broader class of organophosphates. It is characterized by the presence of a phosphate group bonded to an ethyl group that contains a hydroxyl (OH) functional group. This structure imparts unique chemical properties to the compound, making it of interest in various fields, including biochemistry and environmental science.

Synthesis Analysis

The synthesis of phosphate compounds can be achieved through various methods. For instance, the hydrothermal synthesis method has been used to create Na3Y(PO4)2 phosphate, which involves crystallization under high temperature and pressure conditions . Although this method is not directly applied to 2-Hydroxyethyl phosphate, it provides insight into the synthesis of related phosphate compounds. Additionally, the use of organic phosphorus sources, such as adenosine 5'-monophosphate sodium salt (AMP), has been reported for the solvothermal synthesis of hydroxyapatite nanostructures, indicating the versatility of organic phosphates in synthesis processes .

Molecular Structure Analysis

The molecular structure of phosphate esters, including 2-Hydroxyethyl phosphate, is crucial in determining their reactivity and stability. Studies have shown that the presence of a hydroxyethyl group can significantly affect the stability of phosphate esters. For example, diethyl 2-hydroxyethyl phosphate (DHP) is highly unstable due to the 2-hydroxy function, which can lead to the formation of a reactive dioxaphospholane ring intermediate . The molecular structure of 2-Hydroxyethyl phosphate, with its hydroxyethyl group, is likely to exhibit similar reactivity patterns.

Chemical Reactions Analysis

The hydrolysis of phosphate esters is a key reaction that has been extensively studied. It has been observed that the hydrolysis can proceed through different mechanisms, involving either a trigonal bipyramidal hydroxyphosphorane intermediate or a monomeric metaphosphate intermediate . The presence of a hydroxyethyl group in 2-Hydroxyethyl phosphate can influence the hydrolysis reaction, as seen in the case of diethyl 2-hydroxyethyl phosphate, which undergoes rapid hydrolysis . Additionally, the hydrolysis of 2',3'-O-methyleneadenosin-5'-yl bis-5'-O-methyluridin-3'-yl phosphate has been studied to understand the role of the 2'-OH group in stabilizing the phosphorane intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxyethyl phosphate are influenced by its molecular structure. The presence of the hydroxyethyl group can affect the compound's solubility, boiling point, and reactivity. For example, the stability of trialkyl phosphates in neutral or alkaline conditions has been investigated, showing that the hydroxyethyl group can decrease the stability of the phosphate link . Furthermore, the hydrolysis of organic phosphates has been studied to understand the effects of neighboring groups and metal ions on the reaction kinetics .

Scientific Research Applications

1. DNA Stability and Hydrolysis

2-Hydroxyethyl phosphate demonstrates a significant influence on the stability of DNA-phosphotriesters. In a study by Conrad, Müller, & Eisenbrand (1986), it was found that 2-hydroxyethyl phosphate could decrease the stability of DNA, leading to single strand breaks. This is attributed to the formation of a reactive dioxaphospholane ring intermediate, which decays rapidly by hydrolysis.

2. Biomedical Hydrogel Applications

Poly(2-hydroxyethyl methacrylate) hydrogels, incorporating 2-hydroxyethyl phosphate, have been investigated for biomedical applications. Kemal, Adesanya, & Deb (2011) found that these hydrogels facilitate cell adhesion and mineralization, expanding their use in biomedical fields, especially due to their improved swelling dynamics Kemal, Adesanya, & Deb, 2011).

3. Chelation and Hydrolysis Rates

The chelation properties of hydroxyethyl phosphate affect hydrolysis rates. Connolly et al. (1994) discovered that hydroxyethyl phosphate forms different complexes with varying stability, influencing hydrolysis rates significantly (Connolly, Banaszczyk, Hynes, & Chin, 1994).

4. Bone Cell Attachment and Differentiation

Hydrogels containing hydroxyethyl phosphate have shown promising results in bone cell attachment and differentiation. Dadsetan et al. (2012) reported that these hydrogels support the attachment and differentiation of bone marrow stromal cells and osteoblasts, crucial for bone regeneration (Dadsetan et al., 2012).

5. Hydroxyapatite Formation

Hybrids of poly(2-hydroxyethyl methacrylate) and silica-gel, incorporating hydroxyethyl phosphate, have been shown to induce calcium phosphate layer formation on surfaces, relevant in biomedical applications like bone and tooth repair Costa, Pereira, Lameiras, & Vasconcelos, 2005).

Safety And Hazards

The safety data sheet advises to avoid breathing mist, gas, or vapours of 2-Hydroxyethyl phosphate . Contact with skin and eyes should be avoided and personal protective equipment should be used . In case of skin contact, wash off immediately with plenty of water . If inhaled, move the person to fresh air .

Future Directions

Hydrogels containing phosphate groups, such as 2-Hydroxyethyl phosphate, have shown potential in biomedical applications, particularly in bone tissue engineering . They have been applied as an excellent drug-delivery system for treatments that mainly include oral mucosal diseases, wounds, periodontitis, and cancer therapy . Future research may focus on combining these hydrogels with other materials for clinical treatment in stomatology .

properties

IUPAC Name

2-hydroxyethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O5P/c3-1-2-7-8(4,5)6/h3H,1-2H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIBVZXUNDZWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25852-91-9
Record name Polyoxyethylene ether phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25852-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID6062046
Record name 2-Hydroxyethyl dihydrogen phosphate
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Molecular Weight

142.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2-Ethanediol, phosphate
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Product Name

2-Hydroxyethyl phosphate

CAS RN

1892-26-8, 52012-13-2
Record name 1,2-Ethanediol, 1-(dihydrogen phosphate)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hydroxyethyl phosphate
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Record name 1,2-Ethanediol, 1-(dihydrogen phosphate)
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Record name 1,2-Ethanediol, phosphate
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Record name 2-Hydroxyethyl dihydrogen phosphate
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Record name 1,2-Ethanediol, phosphate
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Record name 2-hydroxyethyl phosphate
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Record name HYDROXYETHYL PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
197
Citations
K Taira, T Fanni, DG Gorenstein - Journal of the American …, 1984 - ACS Publications
… two solvent oxygens appear in the 2-hydroxyethyl phosphate product 5 (and as expected only one solvent oxygen appears in the initially formed methyl 2-hydroxyethyl phosphate (3)). …
Number of citations: 37 pubs.acs.org
LT Burka, JM Sanders, DW Herr, HB Matthews - Drug metabolism and …, 1991 - ASPET
… Two additional metabolites identified in female rat urine were bis(2-chloroethyl) hydrogen phosphate and the glucuronide of bis(2-chloroethyl) 2-hydroxyethyl phosphate. These …
Number of citations: 52 dmd.aspetjournals.org
S Yang, J Wu, H Wang, Q Yang, H Zhang, L Yang… - Environmental …, 2023 - Elsevier
… transformation to form bis(2-chloroethyl) phosphate (BCEP), mono-chloroethyl phosphate (MCEP) and by hydrolytic dechlorination to form bis(2-chloroethyl) 2-hydroxyethyl phosphate (…
Number of citations: 4 www.sciencedirect.com
DM Brown, NK Hamer - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… Qualitatively similar behaviour is shown by dibenzyl 2-hydroxyethyl phosphate. … Dibenzyl 2-hydroxyethyl phosphate under the same conditions gave only 0.01-0.02 mol. of ethylene …
Number of citations: 8 pubs.rsc.org
M Malmberg, N Rehnberg - Journal of carbohydrate chemistry, 1997 - Taylor & Francis
Acylation of 1D-myo-inositol 1,2,6-trisphosphate (α-trinositol) followed by alkylation of the phosphate groups with benzyl bromoacetate or 2-benzyloxyethyl iodide and deprotection …
Number of citations: 2 www.tandfonline.com
DG Gorenstein, K Taira - Journal of the American Chemical …, 1982 - ACS Publications
… first-formed exocyclic product is ethylene phosphate (mono-lsO labeled from one water molecule), which under our conditions rapidly further hydrolyzes to 2-hydroxyethyl phosphate …
Number of citations: 36 pubs.acs.org
J Conrad, N Müller, G Eisenbrand - Chemico-biological interactions, 1986 - Elsevier
… Under comparable conditions (dTMP/NU = 1:165--185) HENU forms about 12% of 2'-deoxythymidine 2-hydroxyethyl phosphate whereas alkylation with MNU results in 45% of …
Number of citations: 44 www.sciencedirect.com
K Taira, T Fanni, DG Gorenstein - The Journal of Organic …, 1984 - ACS Publications
… our conditions rapidly further hydrolyzes to 2-hydroxyethyl phosphate (5) (incorporating a … , only the endocyclic cleavage product methyl 2hydroxyethyl phosphate 3 was found when the …
Number of citations: 49 pubs.acs.org
X Zhou, Y Liang, G Ren, K Zheng, Y Wu… - Environmental …, 2020 - ACS Publications
… The predicted formulas for P3, P4, and P5 were C 6 H 14 O 5 Cl 2 P (bis(2-chloroethyl) 2-hydroxyethyl phosphate, TCEP-OH), C 6 H 12 O 5 Cl 2 P (phosphoric bis(2-chloroethyl) (2-…
Number of citations: 26 pubs.acs.org
T Ukita, K Nagasawa, M Irie - Pharmaceutical bulletin, 1957 - jstage.jst.go.jp
… Of these compounds (I) and (111) were prepared respectively by methylation of 2— hydroxyethyl phosphate and 1~methyl—2—hydroxypropyl phosphate with diazomethane, and the …
Number of citations: 2 www.jstage.jst.go.jp

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